molecular formula C22H24N2O3 B11313491 N-(8-butoxyquinolin-5-yl)-3-ethoxybenzamide

N-(8-butoxyquinolin-5-yl)-3-ethoxybenzamide

Cat. No.: B11313491
M. Wt: 364.4 g/mol
InChI Key: DNQWMZOBBOKWMY-UHFFFAOYSA-N
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Description

N-(8-butoxyquinolin-5-yl)-3-ethoxybenzamide is a chemical compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a butoxy group attached to the quinoline ring and an ethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-butoxyquinolin-5-yl)-3-ethoxybenzamide typically involves the following steps:

    Formation of 8-butoxyquinoline: This can be achieved by reacting 8-hydroxyquinoline with butyl bromide in the presence of a base such as potassium carbonate.

    Coupling with 3-ethoxybenzoic acid: The 8-butoxyquinoline is then coupled with 3-ethoxybenzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(8-butoxyquinolin-5-yl)-3-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(8-butoxyquinolin-5-yl)-3-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(8-butoxyquinolin-5-yl)-glycine: Another quinoline derivative with similar structural features.

    N-(8-butoxyquinolin-5-yl)-2-diethylamino-acetamide: A related compound with a different functional group.

Uniqueness

N-(8-butoxyquinolin-5-yl)-3-ethoxybenzamide is unique due to the presence of both butoxy and ethoxybenzamide groups, which may confer distinct chemical and biological properties compared to other quinoline derivatives. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Properties

Molecular Formula

C22H24N2O3

Molecular Weight

364.4 g/mol

IUPAC Name

N-(8-butoxyquinolin-5-yl)-3-ethoxybenzamide

InChI

InChI=1S/C22H24N2O3/c1-3-5-14-27-20-12-11-19(18-10-7-13-23-21(18)20)24-22(25)16-8-6-9-17(15-16)26-4-2/h6-13,15H,3-5,14H2,1-2H3,(H,24,25)

InChI Key

DNQWMZOBBOKWMY-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C2C(=C(C=C1)NC(=O)C3=CC(=CC=C3)OCC)C=CC=N2

Origin of Product

United States

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